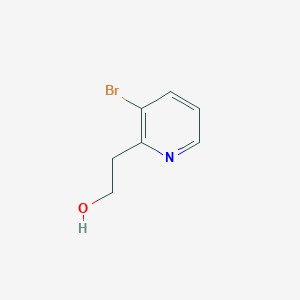

2-(3-Bromopyridin-2-YL)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJSNRLFNWEOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312202 | |

| Record name | 3-Bromo-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240725-65-8 | |

| Record name | 3-Bromo-2-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240725-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 3 Bromopyridin 2 Yl Ethanol

Transformations at the Bromine Center

The bromine atom at the 3-position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electronic properties of the pyridine ring and the presence of the 2-ethanol substituent. This section explores the primary transformations that occur at this halogen center.

Nucleophilic Substitution Reactions

The carbon-bromine bond on the pyridine ring is susceptible to attack by nucleophiles, enabling the introduction of various functional groups. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the pyridine nitrogen, or through metal-catalyzed processes.

Common nucleophilic substitution reactions for bromopyridines include amination and cyanation.

Amination: The direct displacement of the bromide with an amine is a fundamental transformation. While direct SNAr can be challenging, metal-catalyzed methods, particularly those using copper or palladium, are highly effective. For instance, copper-catalyzed aminations can be performed with various amines, and these methods are often compatible with base-sensitive functional groups. scirp.org

Cyanation: The introduction of a nitrile group (-CN) is a valuable transformation as nitriles are versatile intermediates. The Rosenmund-von Braun reaction, which traditionally uses stoichiometric copper(I) cyanide at elevated temperatures, is a classic method for this conversion. More contemporary, milder methods utilize palladium or copper catalysts with various cyanide sources, such as potassium ferricyanide, which is less toxic. wikipedia.org

Table 1: Representative Nucleophilic Substitution Reactions on Bromopyridines

| Reaction | Nucleophile | Typical Catalyst/Reagents | Product Type |

| Amination | Primary/Secondary Amines | CuI / Ligand, Base | 3-Aminopyridine (B143674) derivative |

| Cyanation | KCN, Zn(CN)2, K4[Fe(CN)6] | Pd(0) or Cu(I) catalyst | 3-Cyanopyridine derivative |

Cross-Coupling Chemistry (e.g., Suzuki-Miyaura, Sonogashira, Negishi coupling for C-C bond formation)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the bromine atom of 2-(3-bromopyridin-2-yl)ethanol serves as an excellent electrophilic partner in these transformations. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (boronic acid or ester) to form a biaryl or related structure. libretexts.orgmdpi.com The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base to activate the boronic acid. st-andrews.ac.uk A variety of conditions have been developed to couple bromopyridines, including those using commercially available and air-stable palladium pre-catalysts. st-andrews.ac.ukresearchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the bromopyridine with a terminal alkyne. wikipedia.org The standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. scirp.orgwikipedia.orgsemanticscholar.orgscirp.orgsemanticscholar.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines, a structurally similar substrate, have shown that a range of terminal alkynes can be coupled in high yields using a Pd(CF₃COO)₂/PPh₃/CuI catalytic system. scirp.orgsemanticscholar.orgscirp.orgsemanticscholar.org

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent. scirp.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. scirp.org Palladium or nickel complexes are typically used as catalysts. scirp.org

Table 2: Common Cross-Coupling Reactions for C-C Bond Formation

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) complex, Ligand, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)-C(sp) |

| Negishi | Organozinc reagent | Pd(0) or Ni(0) complex | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) |

Other Metal-Catalyzed Functionalizations

Beyond C-C bond formation, the bromine center can be functionalized to form C-N, C-O, and C-S bonds through various metal-catalyzed reactions.

Buchwald-Hartwig Amination: This is a highly versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and a wide array of amines, including primary and secondary amines. nih.gov The reaction typically employs a palladium precursor, a bulky, electron-rich phosphine ligand, and a strong base like sodium tert-butoxide. nih.gov Practical methods have been developed specifically for the amination of 2-bromopyridines. nih.gov

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in the this compound moiety is a site for a variety of classical alcohol transformations. These reactions allow for the modification of the side chain, introducing new functionalities and extending the molecular framework.

Oxidation and Reduction Pathways

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Partial oxidation to the corresponding aldehyde, 2-(3-bromopyridin-2-yl)acetaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation. To achieve selectivity, the aldehyde product is often distilled from the reaction mixture as it forms.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium dichromate in acidic solution (Jones reagent), will oxidize the primary alcohol completely to the carboxylic acid, 2-(3-bromopyridin-2-yl)acetic acid. This transformation typically involves heating the alcohol under reflux with an excess of the oxidizing agent.

Conversely, the related ketone, 1-(3-bromopyridin-2-yl)ethanone, can be reduced using standard reducing agents to form 1-(3-bromopyridin-2-yl)ethanol, a constitutional isomer of the title compound.

Table 3: Oxidation Products of this compound

| Product | Reaction Type | Typical Reagents |

| 2-(3-bromopyridin-2-yl)acetaldehyde | Partial Oxidation | Pyridinium chlorochromate (PCC) |

| 2-(3-bromopyridin-2-yl)acetic acid | Full Oxidation | K₂Cr₂O₇ / H₂SO₄ (Jones Reagent) |

Formation of Esters, Ethers, and Other Derivatives

The hydroxyl group readily participates in reactions to form a variety of derivatives, most notably esters and ethers.

Esterification: Esters can be synthesized through the reaction of the alcohol with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed. masterorganicchemistry.comchemguide.co.uk Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides. chemguide.co.uk

Etherification: The formation of an ether can be achieved through various methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common approach.

These derivatization reactions are crucial for modifying the steric and electronic properties of the side chain, which can be important in the synthesis of more complex molecules.

Derivatization for Analytical Applications

For analytical purposes, particularly in gas chromatography (GC), it is often necessary to derivatize polar molecules like this compound. The primary goal of derivatization is to convert the analyte into a more volatile, thermally stable, and less polar form, which improves chromatographic peak shape, resolution, and detection sensitivity nih.govmdpi.com. The hydroxyl group of the ethanol (B145695) moiety in this compound is the primary site for such chemical modification.

One of the most common derivatization techniques for alcohols is silylation. researchgate.net This process involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group [-Si(CH₃)₃] nih.gov. The resulting TMS ether is significantly more volatile and less prone to forming hydrogen bonds, making it highly suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation sigmaaldrich.com. The reaction converts the alcohol into its corresponding trimethylsilyl ether, allowing for easier separation and identification.

The general ease of silylation for different functional groups follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, making the hydroxyl group of this compound a prime target for this method sigmaaldrich.com. The derivatization reaction must be optimized for parameters like temperature, time, and reagent concentration to ensure complete conversion and achieve reliable analytical results sigmaaldrich.com.

Table 1: Common Silylating Agents for Derivatization of Alcohols

| Derivatizing Agent | Abbreviation | Typical Reaction Conditions | Resulting Derivative |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | 30-60 min at 60-80°C | Trimethylsilyl (TMS) Ether |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 30 min at 30°C nih.gov | Trimethylsilyl (TMS) Ether |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with BSTFA or MSTFA | Trimethylsilyl (TMS) Ether |

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it nucleophilic and basic. This inherent reactivity allows it to participate in a variety of chemical transformations, most notably N-alkylation and N-oxidation reactions. These reactions modify the electronic properties of the pyridine ring, influencing its subsequent reactivity and providing pathways to novel compounds.

N-Alkylation

N-alkylation involves the reaction of the pyridine nitrogen with an alkylating agent, typically an alkyl halide, to form a quaternary N-alkylpyridinium salt wikipedia.org. In this nucleophilic substitution reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The reaction is a versatile method for introducing alkyl groups onto the pyridine ring, which can be useful for modifying the compound's physical properties or for creating intermediates for further synthesis. The resulting pyridinium salts are ionic compounds with altered solubility and reactivity compared to the parent pyridine. While industrial-scale N-alkylations often utilize alcohols as alkylating agents, alkyl halides are common in laboratory settings wikipedia.org.

N-Oxidation

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracids, with peracetic acid being a common choice for the oxidation of halopyridines google.com. The oxidation of 2-bromopyridine (B144113) to 2-bromopyridine-N-oxide is a well-established process google.com.

The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring. It increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic substitution, while activating the ring towards nucleophilic substitution. Oxidation to the N-oxide is a key strategy in pyridine chemistry to achieve substitutions that are otherwise difficult researchgate.net. The N-oxide functionality can be subsequently removed by deoxygenation to yield the desired substituted pyridine researchgate.net. Pyridine N-oxides themselves are also valuable as intermediates in palladium-catalyzed cross-coupling reactions nih.gov.

Table 2: Summary of N-Alkylation and N-Oxidation Reactions

| Reaction Type | Reagent Example | Product Class | Key Features |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Alkylpyridinium Salt | Forms a quaternary ammonium (B1175870) salt; modifies solubility and electronic properties. wikipedia.org |

Participation in Complex Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of complex, fused heterocyclic systems due to the presence of two distinct and reactive functional groups: the bromo substituent on the pyridine ring and the hydroxyethyl (B10761427) side chain. These handles allow for sequential or tandem reactions to construct new rings fused to the pyridine core.

The bromine atom at the C3 position serves as a versatile site for introducing a wide range of substituents via cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at this position. For instance, coupling with boronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) can introduce aryl, heteroaryl, or alkynyl groups, which can then participate in subsequent cyclization steps.

The 2-(hydroxyethyl) group provides a nucleophilic center that can be utilized in intramolecular cyclization reactions to form a new fused ring. For example, after a new substituent containing an electrophilic center is introduced at the C3-position, the hydroxyl group can attack this center to close a ring. Alternatively, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a better leaving group (e.g., a tosylate), to facilitate different types of cyclization reactions, leading to the formation of structures like thieno[2,3-b]pyridines, furo[2,3-b]pyridines, or other fused systems researchgate.netresearchgate.net. The strategic combination of cross-coupling at the C3-position followed by an intramolecular cyclization involving the C2-side chain is a powerful method for constructing diverse polyheterocyclic compounds organic-chemistry.org.

Mechanistic Investigations

Elucidation of Reaction Pathways and Catalytic Cycles

The formation of 2-(3-Bromopyridin-2-YL)ethanol is not detailed through a single, predominant reaction pathway in the literature. However, plausible routes can be inferred from established organic synthesis methodologies for pyridine (B92270) derivatives.

One common pathway is the reduction of the corresponding ketone , 1-(3-Bromopyridin-2-yl)ethanone. This transformation is typically achieved using standard reducing agents, where the carbonyl group is reduced to a secondary alcohol.

Another significant pathway involves the functionalization of the pyridine ring starting from a suitably substituted precursor. This can include:

Directed ortho-lithiation: Starting with 3-bromopyridine, a strong lithium base like lithium diisopropylamide (LDA) can selectively remove a proton from the C2 position. researchgate.netclockss.org This generates a highly reactive 3-bromo-2-lithiopyridine intermediate. This intermediate can then react with an electrophile, such as ethylene (B1197577) oxide, to introduce the 2-hydroxyethyl group. researchgate.netclockss.org

Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions are a cornerstone in the synthesis of substituted pyridines. beilstein-journals.orgrsc.org A hypothetical catalytic cycle for a Suzuki-Miyaura coupling to introduce a vinyl group, followed by hydroboration-oxidation, would involve several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of a dibromopyridine, forming a Pd(II) intermediate.

Transmetalation: A boron-containing reagent transfers the vinyl group to the palladium center.

Reductive Elimination: The desired vinyl-substituted pyridine is formed, regenerating the Pd(0) catalyst, which re-enters the cycle.

Ruthenium-catalyzed systems have also been developed for the synthesis of functionalized pyridones from 2-bromopyridines, involving steps like nucleophilic aromatic substitution, oxidative addition, and C-H bond activation. semanticscholar.org Similarly, copper-catalyzed methods, such as the N-iminative cross-coupling of alkenylboronic acids, can lead to substituted pyridines through a cascade involving a 3-azatriene intermediate, electrocyclization, and oxidation. nih.gov

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates provides direct insight into the reaction mechanism. Depending on the pathway, several key intermediates can be proposed:

Organolithium Intermediates: In lithiation pathways, pyridyl lithium species are the crucial intermediates. researchgate.netclockss.org These are typically generated in-situ at low temperatures and are highly reactive. Their presence is often confirmed by trapping them with various electrophiles to form stable, characterizable products. researchgate.netclockss.org

Pyridyne Intermediates: In some cases, elimination of a leaving group and a proton from adjacent positions on the pyridine ring can generate highly reactive pyridyne intermediates. For instance, lithiation of 3-chloropyridines can lead to 3,4-pyridynes, which then undergo regioselective addition with nucleophiles like Grignard reagents. nih.gov

Metal-Complex Intermediates: In transition-metal-catalyzed reactions, organometallic complexes are central to the catalytic cycle.

Palladium(II) Intermediates: Formed after the oxidative addition of the bromopyridine to the Pd(0) catalyst. beilstein-journals.orgnih.gov

Ruthenium(IV) Intermediates: Proposed in Ru-catalyzed transformations following oxidative addition of a 2-bromopyridine (B144113) to a Ru(II) center. semanticscholar.org

3-Azatriene Intermediates: Formed in copper-catalyzed cross-coupling reactions, which subsequently undergo electrocyclization. nih.gov

These intermediates are often transient and difficult to isolate. Their characterization may rely on spectroscopic techniques under reaction conditions or computational modeling to predict their structures and energies.

Kinetic and Thermodynamic Analyses of Key Transformations

| Parameter | Description | Typical Value/Observation | Significance |

|---|---|---|---|

| Reaction Order | Dependence of reaction rate on reactant concentrations. | Often second-order overall. researchgate.net | Suggests a bimolecular rate-determining step. |

| Activation Energy (Ea) | Minimum energy required to initiate the reaction. | Varies based on pathway and catalyst. | Lower Ea indicates a faster reaction rate. Catalysts lower Ea. |

| Enthalpy of Reaction (ΔH) | Heat absorbed or released during the reaction. | Often negative (exothermic). unjani.ac.id | Indicates the reaction releases heat. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | Often negative (exergonic). unjani.ac.id | Indicates a thermodynamically favorable and spontaneous process. |

Influence of Catalyst Structure and Reaction Conditions on Mechanism

The mechanism, efficiency, and selectivity of catalytic reactions for synthesizing pyridine derivatives are highly dependent on the catalyst structure and reaction conditions.

Catalyst Structure: In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity and selectivity. For instance, varying the amount of a phosphine (B1218219) ligand like PPh₃ can alter the site-selectivity of arylation on a dihalogenated pyridine. nih.gov The development of specific precatalysts and ligands has been instrumental in enabling challenging C-N and C-C bond formations on the pyridine ring. nih.gov The reactivity of 2-bromopyridines in phosphine-free palladium-catalyzed C-H bond arylations is also strongly dependent on the nature of the substituent at the C6 position. idexlab.com

Reaction Conditions:

Temperature: Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst decomposition. Low temperatures are often required for reactions involving thermally unstable intermediates like organolithiums. clockss.org

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of charged intermediates and transition states.

Base: In many cross-coupling reactions, a base is required to facilitate steps like deprotonation or to neutralize acidic byproducts. The choice and strength of the base can be crucial for the catalytic cycle to proceed efficiently.

| Factor | Influence on Mechanism and Outcome | Example |

|---|---|---|

| Catalyst Ligand | Controls reactivity, stability, and selectivity (e.g., site-selectivity). | Varying PPh₃ concentration in Pd-catalyzed reactions alters arylation site on dihalopyridines. nih.gov |

| Temperature | Affects reaction rate and stability of intermediates. | Low temperatures (-78 °C) are used to generate and control pyridyl lithium intermediates. clockss.org |

| Solvent | Affects solubility and stabilization of intermediates. | Anhydrous THF or ether is used for lithiation reactions to prevent quenching of the organolithium. clockss.org |

| Base/Additives | Facilitates key steps in the catalytic cycle and can prevent catalyst deactivation. | Cs₂CO₃ is used as a base in the Pd-catalyzed ortho-alkylation of pyridine N-oxides. nih.gov |

Computational Probing of Mechanistic Details

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. princeton.edu It provides insights that are often difficult to obtain experimentally.

DFT can be used to:

Map Potential Energy Surfaces: Calculations can model the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products. This helps to distinguish between different possible mechanisms, such as Sₙ1 versus Sₙ2 pathways. unjani.ac.idosu.edu

Characterize Intermediates and Transition States: DFT can predict the geometry and electronic structure of short-lived species, aiding in their characterization. princeton.edu

Predict Reactivity and Selectivity: Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbitals (NBOs) can explain the reactivity patterns and intramolecular charge transfer processes that govern the reaction. tandfonline.com

Elucidate Catalyst Role: Computational studies can model the interaction between the catalyst and the substrate, explaining how the catalyst facilitates the reaction. princeton.edunih.gov For example, DFT has been used to study the energetics of pyridine substitution on transition metal complexes and to understand the mechanism of C-H activation enabled by iron catalysts. princeton.eduresearchgate.net

| Application | Information Obtained | Reference Example |

|---|---|---|

| Reaction Pathway Modeling | Energy profiles, transition state structures, activation barriers. | Investigation of pyridine synthesis from pyrylium (B1242799) salt. unjani.ac.id |

| Reactivity Analysis | Frontier Molecular Orbital (FMO) energies, charge distribution, global reactivity parameters. | Study of synthesized arylated pyridine derivatives. tandfonline.com |

| Catalyst-Substrate Interaction | Binding energies, coordination geometries, electronic effects of ligands. | Study of pyridine binding to transition metal cations. nih.gov |

| Prediction of Selectivity | Comparison of activation barriers for different reaction pathways (e.g., regioselectivity). | Probing the origin of regioselectivity in C-H activation. princeton.edu |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Theory

Density Functional Theory (DFT) is a prominent computational method used to explore the electronic structure of molecules. By calculating the electron density, DFT can predict a wide array of properties, including molecular orbitals and charge distributions, which are fundamental to understanding a molecule's reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that a molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For pyridine (B92270) derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the aromatic ring. The introduction of substituents significantly influences the energies of these orbitals. The bromine atom at the 3-position, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. Conversely, the 2-ethanol group may have a more complex effect, potentially raising the HOMO energy due to its σ-donating character.

The HOMO-LUMO energy gap is instrumental in deriving global reactivity descriptors, which quantify different aspects of a molecule's reactivity. irjweb.comscirp.org These descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. scirp.org A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Calculated as ω = χ² / 2η.

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / 2η | Propensity for chemical reaction |

| Electrophilicity Index (ω) | ω = χ² / 2η | Electrophilic character |

In 2-(3-Bromopyridin-2-YL)ethanol, the nitrogen atom of the pyridine ring is expected to have a significant negative charge due to its high electronegativity, making it a nucleophilic center. Similarly, the oxygen atom of the ethanol (B145695) group will also carry a substantial negative charge. The bromine atom, being highly electronegative, will also draw electron density, resulting in a negative charge. Consequently, the carbon atoms bonded directly to these heteroatoms (N, O, Br) are expected to carry positive charges, marking them as potential electrophilic sites. DFT studies on similar heterocyclic compounds confirm that heteroatoms generally possess negative Mulliken charges, while the adjacent carbon and hydrogen atoms tend to be positively charged. nih.gov This charge separation creates a molecular dipole moment and governs how the molecule interacts with other polar molecules and ions.

Vibrational and Electronic Spectroscopy Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data. Simulating infrared (IR), Raman, and UV-Vis spectra allows for the assignment of experimental bands and provides a deeper understanding of the molecule's vibrational modes and electronic transitions. cardiff.ac.uk

Theoretical vibrational spectra are typically calculated using DFT methods, which can predict the frequencies and intensities of IR and Raman bands. cardiff.ac.uk These calculations are based on determining the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), which yields the harmonic vibrational frequencies.

For this compound, the predicted vibrational spectrum would be characterized by several key modes:

O-H Stretch: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, associated with the hydroxyl group of the ethanol side chain.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol group would appear in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretches: The characteristic ring stretching vibrations of the pyridine moiety typically appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen bond in the ethanol group is expected to produce a strong band in the IR spectrum, usually between 1050 and 1260 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is anticipated to appear at lower frequencies, generally in the 500-700 cm⁻¹ range.

Studies on related molecules like 3,5-dibromopyridine (B18299) provide a reference for the expected positions of pyridine ring and C-Br vibrations. researchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, generally show good agreement with experimental data. wu.ac.th

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Pyridine Ring (C=C, C=N) stretch | 1400 - 1600 | Medium to Strong |

| C-O stretch | 1050 - 1260 | Strong |

| C-Br stretch | 500 - 700 | Medium |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. sharif.edusharif.edu The spectrum of a substituted pyridine like this compound is expected to be dominated by π→π* and n→π* transitions.

π→π transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the pyridine ring.

n→π transitions:* These involve the excitation of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an antibonding π* orbital. These transitions are generally lower in intensity compared to π→π* transitions.

Experimental and theoretical studies on bromopyrimidines and other substituted pyridines show strong absorption bands in the UV region. nih.govnih.gov For example, the UV spectrum of pyridine in solution shows a primary absorption maximum around 256 nm. researchgate.net The presence of the bromo and ethanol substituents on the pyridine ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the influence of the substituents on the molecular orbital energies. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sharif.edusharif.edu

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure and conformational preferences.

Conformational analysis aims to identify the stable conformers (rotational isomers) of a molecule and determine their relative energies. For this compound, conformational flexibility arises primarily from rotation around two key single bonds:

The C-C bond connecting the pyridine ring to the ethanol side chain.

The C-C bond within the ethanol side chain.

The relative orientation of the ethanol group with respect to the pyridine ring is crucial. Theoretical studies on other 2-substituted pyridines have shown that intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the pyridine nitrogen atom, can significantly stabilize certain conformations. nih.govnih.gov Such an interaction in this compound would lead to a more compact, pseudo-cyclic structure being the preferred conformer. Computational methods can map the potential energy surface by systematically rotating these bonds to locate the energy minima corresponding to stable conformers. mdpi.com

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, taking into account factors like temperature and solvent effects. ucl.ac.uknih.gov An MD simulation of this compound in a solvent like water would reveal how the molecule moves, flexes, and changes its conformation. rsc.org It would also provide insights into the stability of intramolecular hydrogen bonds in the presence of solvent molecules and how the molecule interacts with its environment. This information is critical for understanding its behavior in biological systems or in solution-phase reactions. biorxiv.orgnih.gov

Reaction Pathway Energetics and Transition State Characterization

Currently, there is a notable absence of published theoretical and computational studies specifically detailing the reaction pathway energetics and transition state characterizations for this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies, such specific analyses for this particular compound are not available in the reviewed scientific literature.

General computational approaches, such as Density Functional Theory (DFT) and ab initio methods, are commonly employed to map the potential energy surface of a chemical reaction. These calculations can provide critical insights into the thermodynamics and kinetics of various chemical transformations. For a molecule like this compound, such studies could explore, for example, the energetics of nucleophilic substitution at the brominated pyridine ring or reactions involving the ethanol side chain. However, without specific research focused on this compound, any discussion of its reaction pathway energetics remains speculative.

Non-Covalent Interactions and Intermolecular Forces

Detailed computational analyses of the non-covalent interactions and intermolecular forces specific to this compound are also not readily found in the current body of scientific literature. The structure of this molecule, featuring a bromine atom, a pyridine ring, and a hydroxyl group, suggests the potential for a variety of non-covalent interactions that would be crucial in determining its physical properties and behavior in different chemical environments.

These interactions would likely include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to interactions with other molecules of the same type or with solvent molecules.

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis bases.

π-Interactions: The aromatic pyridine ring can participate in π-π stacking or cation-π interactions.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and analysis of the electron density topology are standard tools for characterizing and quantifying these types of intermolecular forces. Such studies would provide valuable information on the supramolecular chemistry of this compound. However, dedicated research applying these computational techniques to this specific compound has not been identified.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(3-Bromopyridin-2-YL)ethanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides atom-by-atom connectivity and insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For this compound, the proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the five protons of the ethanol (B145695) side chain.

Pyridine Ring Protons: The three protons on the substituted pyridine ring (at positions 4, 5, and 6) would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (coupling constants, J) are dictated by their position relative to the nitrogen atom and the bromo and ethanol substituents. The proton at position 6 (H-6), being adjacent to the electronegative nitrogen, is expected to be the most downfield.

Ethanol Side Chain Protons: The two methylene groups (-CH₂-) of the ethanol side chain would appear as two distinct triplets in the upfield region, due to coupling with each other. The methylene group attached to the pyridine ring (-CH₂-Ar) would likely resonate around δ 3.0-3.3 ppm, while the methylene group bearing the hydroxyl function (-CH₂-OH) would appear further downfield, typically around δ 3.9-4.2 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display seven unique signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethanol side chain. The carbon atom attached to the bromine (C-3) would be significantly influenced by the halogen's electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| Pyridine C2 | - | ~160-165 | Quaternary carbon attached to the ethanol side chain. |

| Pyridine C3 | - | ~120-125 | Quaternary carbon attached to Bromine. |

| Pyridine C4 | ~7.3-7.5 | ~125-130 | Doublet of doublets. |

| Pyridine C5 | ~7.8-8.0 | ~140-145 | Doublet of doublets. |

| Pyridine C6 | ~8.3-8.5 | ~148-152 | Doublet of doublets. |

| -CH₂-Ar | ~3.0-3.3 | ~38-42 | Triplet. |

| -CH₂-OH | ~3.9-4.2 | ~60-64 | Triplet. |

| -OH | Variable | - | Broad singlet. |

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are employed to confirm the assignments made from 1D spectra.

COSY: A ¹H-¹H COSY spectrum would show cross-peaks between adjacent protons, confirming the coupling between the two methylene groups of the ethanol chain and between neighboring protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6).

HSQC/HMBC: An HSQC spectrum correlates each proton with its directly attached carbon atom. An HMBC spectrum reveals longer-range correlations (over 2-3 bonds) between protons and carbons, which is crucial for piecing the structure together. For example, HMBC would show correlations from the methylene protons at C-α to the pyridine ring carbons C-2 and C-3, definitively linking the side chain to the ring.

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions. In the synthesis of this compound, for instance, by the reduction of a precursor like 1-(3-bromopyridin-2-yl)ethanone, NMR can be used to track the reaction progress directly in the reaction tube. By taking spectra at regular intervals, one can observe the gradual disappearance of the ketone reactant's characteristic signals (e.g., the acetyl methyl singlet) and the concurrent appearance and increase in intensity of the product's signals (e.g., the methylene triplets of the ethanol side chain). This allows for the determination of reaction kinetics, optimization of reaction conditions (temperature, catalyst loading), and confirmation of reaction completion without the need for sample isolation.

Mass Spectrometry (MS) and Tandem MS

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound, with a molecular formula of C₇H₈BrNO, HRMS would be used to confirm this composition. A key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are separated by two mass units. Consequently, the molecular ion ([M]⁺) of this compound will appear as a characteristic pair of peaks (an M peak and an M+2 peak) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated m/z (Monoisotopic) | Observed m/z | Isotopic Pattern |

| C₇H₈BrNO | [M(⁷⁹Br)+H]⁺ | 201.9862 | - | M+H |

| C₇H₈BrNO | [M(⁸¹Br)+H]⁺ | 203.9842 | - | (M+2)+H |

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. In IM-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled cell. This technique can separate isomeric compounds that are indistinguishable by mass alone and provides a measurement of the ion's rotationally averaged size and shape, known as the Collision Cross Section (CCS). While specific experimental CCS data for this compound is not widely published, this technique could provide valuable structural information, particularly in complex mixtures. The CCS value, a key physical parameter, can be used for library matching and provides insight into the gas-phase conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum provides clear evidence for the presence of the hydroxyl (-OH) and aromatic groups.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR.

The key vibrational modes for this compound include the O-H stretch of the alcohol, C-H stretches for both the aromatic ring and the alkyl chain, C=C and C=N stretching vibrations within the pyridine ring, and the C-Br stretch.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity | Notes |

| O-H Stretch | Alcohol (-OH) | 3200-3600 | Strong | Weak | Broad band due to hydrogen bonding. |

| Aromatic C-H Stretch | Pyridine Ring | 3000-3100 | Medium | Strong | Sharp peaks. |

| Aliphatic C-H Stretch | Ethanol Chain (-CH₂) | 2850-2960 | Strong | Strong | |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400-1600 | Strong | Strong | Multiple bands characteristic of the aromatic system. |

| C-O Stretch | Primary Alcohol | 1050-1150 | Strong | Medium | |

| C-Br Stretch | Bromo-substituent | 500-650 | Strong | Strong | In the fingerprint region. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from the 3-bromopyridine and the ethanol moieties. The pyridine ring, being an aromatic heterocycle, will exhibit π → π* and n → π* transitions.

The ethanol substituent is likely to have a minimal effect on the main absorption bands, which will be dominated by the bromopyridinyl chromophore. The absorption maxima for pyridine itself are observed around 180 nm, 200 nm, and 250 nm, corresponding to π → π* transitions, and a weaker n → π* transition is found at longer wavelengths. The presence of a bromine atom, a halogen substituent, is expected to cause a bathochromic (red) shift in these absorption bands.

Based on data from analogous compounds, the expected UV-Vis absorption maxima for this compound in a polar solvent like methanol would likely be in the regions characteristic of substituted pyridines and phenylethanol derivatives. For comparison, 2-phenylethanol displays absorption bands in the 255-270 nm range. nist.gov Similarly, 2-phenoxyethanol in methanol exhibits absorption in the same region. spectrabase.com The UV spectrum of 3-bromopyridine also shows absorption in this range. nih.govnist.gov

Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds

| Chromophore/Analogous Compound | Expected Transition | Approximate λmax (nm) | Solvent |

| Pyridine Ring | π → π | ~250-260 | Methanol |

| Pyridine Ring | n → π | ~270-280 | Methanol |

| 2-Phenylethanol | π → π | 255-270 | Not Specified |

| 2-Phenoxyethanol | π → π | Not Specified | Methanol |

Note: The data presented in this table is hypothetical and based on the spectral characteristics of structurally similar compounds.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. For this compound, single-crystal X-ray crystallography would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. wikipedia.org

The general procedure for single-crystal X-ray diffraction involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in a monochromatic X-ray beam. wikipedia.org The resulting diffraction pattern is then used to solve the crystal structure.

Table 2: Illustrative Crystallographic Data for a Related Bromopyridine Compound (3-Bromopyridine-2-carbonitrile)

| Parameter | Value |

| Chemical Formula | C₆H₃BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7893 (9) |

| b (Å) | Not Specified |

| c (Å) | Not Specified |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Not Specified |

| Z | 4 |

Source: Data for 3-Bromopyridine-2-carbonitrile. iucr.org Note that this data is for a related compound and is provided for illustrative purposes only.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. The most common methods would include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. For this compound, a standard GC method would likely employ a non-polar or medium-polarity capillary column. nih.gov The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethanol side chain and the bromine atom. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key identifier in the mass spectrum. spectrabase.com

Table 3: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan (m/z 50-350) |

Note: These parameters are illustrative and would require optimization for the specific compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. A reversed-phase HPLC method would be suitable for this compound.

Table 4: Representative HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid or ammonium (B1175870) acetate buffer nih.govjuniperpublishers.com |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Note: These conditions are based on methods for related pyridine derivatives and would need to be optimized.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative analysis, such as checking reaction progress or identifying fractions from column chromatography. For a compound like this compound, which has a polar hydroxyl group and a moderately polar pyridine ring, a silica gel plate would be a suitable stationary phase. austinpublishinggroup.com

Table 5: Typical TLC Systems for the Analysis of Pyridine Alkaloids and Related Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) austinpublishinggroup.com |

| Visualization | UV light (254 nm) or staining with an appropriate reagent (e.g., iodine vapor or Dragendorff's reagent) austinpublishinggroup.com |

Note: The optimal mobile phase composition would be determined experimentally to achieve good separation.

Applications in Advanced Organic Synthesis and Chemical Research

Utilization as a Versatile Synthetic Building Block

The reactivity of 2-(3-Bromopyridin-2-YL)ethanol is centered around its two primary functional groups: the bromo substituent on the pyridine (B92270) ring and the terminal hydroxyl group. These sites allow for a variety of synthetic manipulations, establishing the compound as a multifaceted building block in organic synthesis.

The bromine atom at the 3-position of the pyridine ring is amenable to a range of palladium-catalyzed cross-coupling reactions. These include well-established methods such as Suzuki, Stille, and Sonogashira couplings. scirp.org Such reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents at this position. This capability is crucial for building molecular complexity and accessing a wide array of substituted pyridine derivatives. nih.gov

Simultaneously, the primary alcohol function can undergo a host of transformations. Standard oxidation reactions can convert the ethanol (B145695) moiety into an aldehyde or a carboxylic acid, providing entry into a different class of derivatives. Conversely, the hydroxyl group can be transformed into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Esterification or etherification of the alcohol provides another avenue for structural modification. The interplay between the reactivity of the bromopyridine core and the ethanol side chain allows for a stepwise and controlled elaboration of the molecule.

A summary of the key reactive sites and potential transformations is presented in the table below.

| Functional Group | Position | Potential Reactions | Resulting Functionality |

| Bromo | 3-position of Pyridine | Suzuki Coupling, Stille Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Aryl, vinyl, alkynyl, or amino substituted pyridines |

| Hydroxyl | Terminal of Ethanol | Oxidation, Tosylation/Mesylation, Esterification, Etherification | Aldehyde, carboxylic acid, alkyl halides, esters, ethers |

Precursor for Advanced Heterocyclic Scaffolds

One of the most significant applications of this compound is its potential as a precursor for the synthesis of fused heterocyclic systems, particularly furo[3,2-b]pyridines. This class of compounds is of considerable interest in medicinal chemistry. cncb.ac.cnresearchgate.net The synthesis of such scaffolds can be envisioned through an intramolecular cyclization strategy.

A plausible synthetic route involves a palladium-catalyzed intramolecular O-arylation, a variation of the Buchwald-Hartwig amination. In this process, the hydroxyl group of the ethanol side chain can act as an internal nucleophile, displacing the bromine atom on the pyridine ring to form the fused furan (B31954) ring. This type of intramolecular cyclization is a powerful tool for the construction of rigid, bicyclic systems from flexible acyclic precursors. nih.gov The reaction would likely require a suitable palladium catalyst and a base to facilitate the deprotonation of the alcohol.

The general transformation is depicted in the reaction scheme below:

Scheme 1: Proposed Intramolecular Cyclization to Furo[3,2-b]pyridine (B1253681)

This strategy offers a direct and atom-economical route to the furo[3,2-b]pyridine core, which can be further functionalized to explore structure-activity relationships in drug discovery programs. The availability of various palladium catalysts and reaction conditions allows for the optimization of this key cyclization step. vu.nl

Role in the Synthesis of Pre-Bioactive Molecules and Ligands

The pyridine moiety is a well-established pharmacophore found in a multitude of biologically active compounds, including a significant number of kinase inhibitors. ed.ac.uk Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, making them important drug targets. nih.gov The 3-aminopyridine (B143674) scaffold, in particular, has been identified as a valuable core for the development of inhibitors for kinases such as MPS1 and Aurora kinases. nih.gov

This compound can serve as a key intermediate in the synthesis of such pre-bioactive molecules. The bromine atom can be converted to an amino group via reactions like the Buchwald-Hartwig amination, directly leading to the desired 3-aminopyridine core. Subsequent modifications of the ethanol side chain and further substitutions on the pyridine ring can then be performed to generate a library of potential kinase inhibitors for screening.

The general synthetic approach is outlined in the table below, showcasing the transformation of this compound into a core structure for kinase inhibitors.

| Starting Material | Key Transformation | Intermediate | Potential Biological Target |

| This compound | Buchwald-Hartwig Amination | 2-(3-Aminopyridin-2-YL)ethanol | Kinases (e.g., MPS1, Aurora) |

Development of Novel Catalytic Systems

Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry and homogeneous catalysis. mdpi.com Their ability to form stable chelate complexes with a variety of transition metals is central to their function. The synthesis of novel bipyridine ligands with tailored steric and electronic properties is an ongoing area of research to develop more efficient and selective catalysts.

This compound can be a valuable starting material for the synthesis of new bidentate ligands. For instance, a Suzuki or Stille coupling reaction at the 3-position with a 2-pyridylboronic acid or a 2-stannylpyridine would yield a terpyridine-like scaffold. Alternatively, the ethanol side chain can be chemically modified to introduce another coordinating group. For example, conversion of the alcohol to a phosphine (B1218219) via a two-step sequence of tosylation followed by substitution with a phosphide (B1233454) anion would result in a novel P,N-bidentate ligand.

The potential synthetic routes to bidentate ligands from this compound are summarized below.

| Coupling Strategy | Reactant | Resulting Ligand Type |

| Suzuki/Stille Coupling | 2-Pyridylboronic acid / 2-Stannylpyridine | N,N,N-Tridentate (Terpyridine-like) |

| Side-chain modification | 1. Tosylation, 2. HPPh2 | P,N-Bidentate |

These new ligands could then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

Application in Materials Science and Functional Molecule Design

Functionalized pyridine derivatives have garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). acs.orgnih.gov Pyridine-containing molecules can act as efficient hole-transporting materials (HTMs) or as components of emissive layers. nih.govresearchgate.netacs.org The electronic properties of these materials can be fine-tuned by the introduction of various substituents on the pyridine ring.

The this compound scaffold provides a platform for the synthesis of novel materials for OLEDs. The bromine atom can be used as a handle to introduce larger conjugated systems, such as pyrene (B120774) or perylene, via cross-coupling reactions. acs.orgnih.gov These extended aromatic systems are known to enhance charge transport properties. The ethanol side chain could also be modified to improve solubility or film-forming properties of the final material.

The design concept for a potential hole-transporting material based on this compound is presented in the following table.

| Core Scaffold | Modification Strategy | Target Functional Group | Potential Application |

| This compound | Suzuki Coupling | Pyrene or other extended aromatic systems | Hole-Transporting Material in OLEDs |

By systematically modifying the structure of this compound, new functional molecules with tailored optoelectronic properties can be synthesized and evaluated for their performance in organic electronic devices.

Emerging Research Directions and Future Perspectives

Design of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For 2-(3-Bromopyridin-2-YL)ethanol, future research will prioritize the adoption of green chemistry principles to minimize environmental impact and enhance efficiency.

Key strategies include:

Use of Green Solvents: Traditional syntheses of pyridine (B92270) derivatives often rely on volatile and hazardous organic solvents. Future methods will likely employ greener alternatives such as water, ethanol (B145695), or ionic liquids. benthamscience.comijarsct.co.inresearchgate.net The use of ethanol is particularly advantageous as it can be derived from biomass and is readily biodegradable. nih.govacs.org One-pot multicomponent reactions in aqueous media or ethanol represent a promising eco-friendly approach. benthamscience.comrsc.orgsemanticscholar.org

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as shorter reaction times, higher yields, and purer products with reduced energy consumption. nih.govacs.org This technique could be applied to various steps in the synthesis of this compound.

Catalyst Innovation: The development of reusable and non-toxic catalysts is a cornerstone of sustainable synthesis. ijarsct.co.inacs.org Research is moving towards heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles supported on eco-friendly materials, which can be easily separated from the reaction mixture and recycled. acs.org For pyridine synthesis, catalysts based on earth-abundant metals like zinc are also being explored. researchgate.net

| Parameter | Conventional Approach | Green/Sustainable Approach |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ethanol, Ionic Liquids, Solvent-free benthamscience.comijarsct.co.in |

| Energy Input | Prolonged heating (conventional reflux) nih.govacs.org | Microwave irradiation, Mechanochemistry ijarsct.co.innih.govacs.org |

| Catalysts | Homogeneous, often toxic, non-reusable catalysts | Heterogeneous, reusable, biocatalysts, earth-abundant metal catalysts ijarsct.co.inacs.org |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions (MCRs) benthamscience.comrsc.orgsemanticscholar.org |

| Waste Generation | Higher, due to solvent use and multiple steps | Minimized, aligning with principles of atom economy |

Exploration of Bio-Inspired Transformations

Nature provides a blueprint for highly selective and efficient chemical transformations through enzymes. The field of biocatalysis offers a powerful, green alternative to traditional chemical synthesis, operating under mild conditions with high stereo- and regioselectivity.

Future research on this compound could involve:

Enzymatic Synthesis: The use of enzymes or whole-cell biocatalysts could provide novel routes to pyridine derivatives. rsc.org For instance, lipases have shown promiscuous activity in forming new bonds in heterocyclic synthesis, while other enzymes are known to catalyze the formation of the pyridine ring itself. researchgate.netkyoto-u.ac.jp

Chemo-enzymatic Strategies: A hybrid approach combining chemical synthesis with biocatalytic steps could be particularly effective. whiterose.ac.ukacs.org For example, a chemical method could be used to construct the core bromopyridine structure, followed by an enzymatic reaction to asymmetrically modify the ethanol side chain, yielding chiral products of high value. A chemo-enzymatic approach has been successfully used for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. acs.orgnih.gov

Biomimetic Catalysis: Inspired by the active sites of metalloenzymes, synthetic catalysts can be designed to perform specific transformations. This approach could lead to new catalysts for the selective functionalization of the pyridine ring or the ethanol side chain of the target molecule.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. nih.govrsc.org For a molecule like this compound, these computational tools can predict reaction outcomes, suggest novel synthetic pathways, and identify derivatives with desired properties.

Key areas of application include:

Retrosynthesis and Pathway Design: ML models can be trained on vast reaction databases to predict viable retrosynthetic routes for complex molecules. nih.gov This can help chemists design more efficient and innovative syntheses for this compound and its derivatives.

Reaction Optimization and Yield Prediction: AI algorithms can analyze multidimensional reaction data to predict the optimal conditions (e.g., temperature, solvent, catalyst) for maximizing yield and minimizing byproducts. nih.gov This data-driven approach reduces the number of experiments needed, saving time and resources.

Predicting Catalytic Activity: ML models can predict the performance of new catalysts for specific reactions, such as the functionalization of pyridines. nih.gov This can guide the design of more effective catalysts for transformations involving this compound.

Development of Advanced Analytical Probes

The unique electronic properties of the pyridine ring make it an excellent scaffold for developing fluorescent probes and chemosensors. mdpi.comnih.govresearchgate.net The presence of a bromine atom and a hydroxyl group in this compound provides handles for further modification, allowing for the fine-tuning of its photophysical properties.

Future research could focus on:

Fluorescent Metal Ion Sensors: Pyridine derivatives are known to act as chelating ligands for various metal ions, leading to changes in their fluorescence emission. mdpi.comnih.gov By attaching specific recognition moieties to the this compound backbone, it may be possible to create highly selective and sensitive fluorescent sensors for detecting toxic heavy metal ions like mercury, lead, or chromium in environmental and biological samples. mdpi.com

Optical Sensors for Environmental Monitoring: Small organic fluorophores based on pyridine have been successfully used as optical sensors to detect fuel adulteration. researchgate.netmdpi.comconsensus.app The solvatochromic properties of derivatives of this compound could be explored for similar applications, providing a rapid and cost-effective method for quality control.

Bioimaging Probes: The imidazopyridine core, structurally related to pyridine, is a key component in probes for bioimaging. nih.gov By modifying this compound to enhance its cell permeability and target specificity, it could serve as a precursor to new fluorescent probes for imaging cellular components or processes.

Expanding the Scope of Functionalization and Derivatization

The chemical reactivity of this compound is defined by its three key components: the pyridine ring, the bromo substituent, and the ethanol side chain. Each of these sites offers opportunities for further chemical modification to create a diverse library of new compounds.

Future research will likely explore:

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a powerful strategy for creating complex molecules in a more atom-economical way. innovations-report.com Research into site-selective C-H functionalization could allow for the introduction of new substituents at various positions on the pyridine ring of the target molecule.

Cross-Coupling Reactions: The bromine atom at the 3-position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkynyl, and amino groups, significantly expanding the structural diversity of accessible derivatives.

Modification of the Ethanol Side Chain: The primary alcohol of the ethanol group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into esters, ethers, and amines. These transformations provide access to a host of new derivatives with potentially different physicochemical properties and biological activities. For instance, 2-(2-pyridyl)ethanol derivatives can react with aryl and alkenyl chlorides in palladium-catalyzed reactions to introduce a 2-pyridylmethyl group. sigmaaldrich.com

| Reactive Site | Reaction Type | Potential New Functional Group | Significance |

|---|---|---|---|

| Bromo Group (C3) | Suzuki Coupling | Aryl, Heteroaryl | Modulation of electronic properties, core structure extension |

| Bromo Group (C3) | Sonogashira Coupling | Alkynyl | Introduction of rigid linkers for materials science |

| Bromo Group (C3) | Buchwald-Hartwig Amination | Amino, Amido | Creation of analogues of bioactive molecules |

| Pyridine Ring | C-H Activation/Functionalization | Alkyl, Aryl, Halogen innovations-report.com | Late-stage modification of complex molecules nih.gov |

| Ethanol Group (-OH) | Oxidation | Aldehyde, Carboxylic Acid | Key intermediates for further synthesis |

| Ethanol Group (-OH) | Esterification/Etherification | Ester, Ether | Modification of solubility and pharmacokinetic properties |

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromopyridin-2-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves reducing 2-(3-bromopyridin-2-yl)acetonitrile (CAS 122851-60-9) using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C . Alternatively, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can introduce functional groups to the pyridine ring before alcohol formation. For example, 2-(3-bromopyridin-2-yl)acetic acid (CAS 698970-84-2) can be esterified and reduced to yield the ethanol derivative . Optimization includes controlling reaction temperature (e.g., 60–80°C for Pd-catalyzed steps ) and using anhydrous solvents to minimize side reactions.

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure. The bromine atom induces distinct deshielding effects on adjacent protons (e.g., pyridine C-H protons at δ 8.2–8.5 ppm) .

- X-ray Crystallography : Single crystals grown via slow evaporation in ethanol/dichloromethane mixtures can be analyzed using SHELXL for structure refinement. Weak C–H⋯O interactions in the crystal lattice, as observed in similar bromopyridine derivatives, stabilize the packing .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 217.99 (C₇H₈BrNO⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination of this compound derivatives?

- Methodological Answer : Contradictions may arise from disordered bromine atoms or twinned crystals. Strategies include:

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps .

- Refinement Tools : Apply SHELXL’s TWIN and BASF commands to model twinning .

- Validation : Cross-check using ORTEP-3 for thermal ellipsoid visualization and PLATON’s ADDSYM to detect missed symmetry .

- Example: In a study of a related bromopyridinyl acetate, weak C–H⋯O interactions were identified as key to resolving packing ambiguities .

Q. What mechanistic insights guide the design of palladium-catalyzed reactions involving this compound?

- Methodological Answer : The bromine atom acts as a directing group, facilitating oxidative addition in Pd(0)/Pd(II) cycles. Key factors:

- Ligand Selection : Bulky ligands (e.g., XPhos) enhance steric control, reducing β-hydride elimination in coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, while additives like potassium carbonate improve yields in Suzuki reactions .

- Kinetic Studies : Monitoring by HPLC can identify intermediates, such as Pd-aryl complexes, to refine reaction pathways .

Q. How can researchers mitigate challenges in purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate 7:3 → 1:1) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (80:20 v/v) yield high-purity crystals, leveraging the compound’s moderate solubility (~15 mg/mL at 25°C) .

- Analytical Purity Checks : Combine TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and HPLC (C18 column, 220 nm detection) to verify ≥95% purity .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing contradictory spectroscopic data in bromopyridine derivatives?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces dimensionality in NMR/IR datasets to identify outliers .

- Error Analysis : Calculate standard deviations for replicated measurements (e.g., melting points: 157–160°C vs. 78–82°C in a related compound ).

- Bayesian Inference : Models probability distributions for reaction yields, incorporating prior data from similar compounds (e.g., 60% yield in Pd-catalyzed steps ).

Q. How can researchers design kinetic studies to probe the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at 270 nm (λmax for pyridine absorption) .

- Arrhenius Analysis : Conduct accelerated stability tests at 40–60°C to extrapolate shelf life at 25°C .

- Degradation Products : Identify using LC-MS; for example, hydrolysis may yield 3-bromopyridine-2-carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten